molecular formula C20H12ClFN2 B2583700 6-Chloro-7-fluoro-2,3-diphenylquinoxaline CAS No. 218456-76-9

6-Chloro-7-fluoro-2,3-diphenylquinoxaline

Cat. No.: B2583700
CAS No.: 218456-76-9
M. Wt: 334.78
InChI Key: CCWVUXOUDRPCHN-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Heterocyclic Systems in Advanced Chemical Research

Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in advanced chemical research. The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring bestow upon the quinoxaline scaffold a unique electronic and structural profile. This framework serves as a versatile building block in the development of a wide array of functional molecules. In medicinal chemistry, quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. teb.org.tr Their utility also extends to materials science, where they have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as corrosion inhibitors.

Historical Context of Quinoxaline Synthesis and Derivatization Strategies

The synthesis of quinoxalines has a rich history, with the most classical and widely employed method being the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound. This straightforward approach allows for the facile construction of the core quinoxaline ring system. Over the years, numerous modifications and alternative synthetic strategies have been developed to improve yields, expand substrate scope, and introduce diverse functionalities. These methods include microwave-assisted synthesis, the use of green catalysts like bentonite (B74815) clay, and various derivatization strategies to modify the peripheral positions of the quinoxaline ring, thereby fine-tuning its physicochemical and biological properties. nih.govorientjchem.orgslideshare.net

Rationale for Investigating Halogenated Diphenylquinoxalines

The introduction of halogen atoms, such as chlorine and fluorine, onto the quinoxaline scaffold is a strategic approach to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. The distinct electronegativity and size of chlorine and fluorine atoms at the 6- and 7-positions of the quinoxaline ring can significantly influence intermolecular interactions with biological targets. Furthermore, the presence of two phenyl groups at the 2- and 3-positions introduces steric bulk and additional sites for potential interactions, which can be crucial for biological activity. Research into halogenated diphenylquinoxalines is driven by the hypothesis that the synergistic effects of these specific substitutions can lead to compounds with enhanced potency and selectivity for various therapeutic and industrial applications.

Current Research Landscape and Emerging Directions for Quinoxaline Analogs

The current research landscape for quinoxaline analogs is vibrant and multidisciplinary. A significant area of focus is the development of novel therapeutic agents. For instance, a series of new 6-chloro-7-fluoroquinoxaline (B1435756) derivatives have been synthesized and investigated for their potential as antiviral agents, with studies indicating that bulky substituents at the 2- and 3-positions can enhance activity. nih.gov Specifically, the synthesis of 6-chloro-7-fluoro quinoxalines is often achieved through the ring closure of 1,2-diamino-4-chloro-4-fluorobenzene with various diketones. nih.gov Emerging directions in the field include the exploration of these compounds as anticancer agents, with some halogenated quinoxaline derivatives showing promising cytotoxic effects against various cancer cell lines. teb.org.tr The continued exploration of structure-activity relationships and the development of more efficient and sustainable synthetic methodologies are key drivers in advancing the potential applications of these fascinating heterocyclic systems.

Interactive Data Table: Physicochemical Properties

PropertyValue
Chemical Formula C₂₀H₁₂ClFN₂
Molecular Weight 334.78 g/mol
CAS Number 218456-76-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-fluoro-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWVUXOUDRPCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 7 Fluoro 2,3 Diphenylquinoxaline

Foundational Synthetic Routes to Quinoxaline (B1680401) Core Structures

The most traditional and widely employed method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This approach has been a cornerstone of quinoxaline chemistry for over a century.

Classical Condensation Reactions of o-Phenylenediamines and α-Diketones or α-Hydroxyketones

The primary and most effective method for synthesizing quinoxaline analogues is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov For the specific synthesis of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline, the precursors would be 4-chloro-5-fluoro-1,2-phenylenediamine and benzil (B1666583) (an α-diketone).

This reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. rsc.org The reaction proceeds via a cyclocondensation mechanism, where the two amino groups of the phenylenediamine nucleophilically attack the two carbonyl carbons of the diketone, followed by the elimination of two molecules of water to form the aromatic quinoxaline ring. While effective, this classical approach often requires elevated temperatures and extended reaction times to achieve good yields. rsc.org

A general representation of this classical synthesis is shown below:

Reaction Scheme: Classical Synthesis of this compound Classical synthesis reaction scheme

Figure 1: Condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with benzil to yield this compound.

Various catalysts have been employed to improve the efficiency of this condensation, including acidic catalysts and heterogeneous catalysts, which can facilitate the reaction under milder conditions and often lead to higher yields and simpler work-up procedures. nih.gov

Mechanistic Investigations of Primary Quinoxaline Cyclization Pathways

The mechanism of the condensation reaction between o-phenylenediamines and α-diketones has been well-established. The process begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-diketone. This initial step forms a hemiaminal intermediate.

Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, forming a cyclic dihydroxydihydropyrazine intermediate. The final step of the mechanism involves a dehydration process, where two molecules of water are eliminated to afford the stable, aromatic quinoxaline ring system. The driving force for this final step is the formation of the thermodynamically stable aromatic ring. The presence of an acid catalyst facilitates the protonation of the carbonyl oxygen atoms, making the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by the amino groups.

Advanced Catalytic Approaches for Targeted Synthesis of this compound

In recent years, modern synthetic methods have focused on the development of more efficient and environmentally benign catalytic systems. Hypervalent iodine(III) reagents have emerged as powerful tools in this regard, offering mild and effective alternatives for the synthesis of quinoxalines.

Hypervalent Iodine(III) Catalysis for Quinoxaline Formation

Hypervalent iodine(III) compounds are recognized for their oxidizing capabilities and their ability to facilitate a variety of organic transformations under mild conditions. nih.govbeilstein-journals.org These reagents can be used in stoichiometric amounts or generated in situ for catalytic cycles. In the context of quinoxaline synthesis, they serve as oxidants to promote the cyclization and aromatization of intermediates formed from o-phenylenediamines and suitable two-carbon synthons, which are not limited to α-diketones but can also include alkynes. rsc.orgresearchgate.net

A proposed pathway for the synthesis of this compound using a hypervalent iodine(III) reagent would involve the oxidative cyclization of 4-chloro-5-fluoro-1,2-phenylenediamine with a suitable precursor to the diphenyl-dicarbonyl moiety.

Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a well-known and commercially available hypervalent iodine(III) reagent. organic-chemistry.org It is employed in a wide range of oxidative transformations, including the α-functionalization of ketones. organic-chemistry.orgorgsyn.org In the synthesis of quinoxalines, Koser's reagent and similar oxidants like (diacetoxyiodo)benzene (B116549) (PIDA) can act as efficient promoters of the condensation and subsequent oxidative aromatization. researchgate.net

The synthesis using Koser's reagent would proceed under significantly milder conditions than the classical thermal condensation. The hypervalent iodine reagent facilitates the oxidation steps required to form the aromatic quinoxaline ring from a dihydroquinoxaline intermediate, which is formed from the initial condensation of the diamine and the diketone.

Reagent NameChemical FormulaKey Features
Koser's Reagent (HTIB) C₁₃H₁₁IO₄SCommercially available, stable solid; acts as a mild oxidant and electrophile. organic-chemistry.org
(Diacetoxyiodo)benzene (PIDA) C₁₀H₁₁IO₄Versatile oxidant used in various C-N bond-forming reactions. researchgate.net

Research into hypervalent iodine(III)-mediated quinoxaline synthesis has demonstrated a broad substrate scope. rsc.orgresearchgate.net A wide variety of substituted o-phenylenediamines, including those with electron-donating and electron-withdrawing groups, have been shown to be suitable substrates for these reactions. This indicates that 4-chloro-5-fluoro-1,2-phenylenediamine, which possesses two electron-withdrawing halogen substituents, would be a viable reactant in this synthetic approach.

The reaction conditions are generally mild, often proceeding at room temperature, and are tolerant of a range of functional groups. This broad applicability makes hypervalent iodine(III) catalysis an attractive and powerful method for the synthesis of complex and highly functionalized quinoxaline derivatives, including this compound. The table below summarizes the compatibility of various substituted o-phenylenediamines in hypervalent iodine(III)-catalyzed quinoxaline syntheses, based on published literature.

Substituent on o-PhenylenediamineCompatibilityReference
Electron-donating (e.g., -CH₃, -OCH₃)High rsc.org
Electron-neutral (e.g., -H)High rsc.org
Electron-withdrawing (e.g., -Cl, -NO₂)High rsc.org
Sterically hinderedGood rsc.org

Visible Light-Induced Metal-Free Photocatalytic Methodologies

The synthesis of quinoxaline derivatives through visible-light photocatalysis represents a significant advancement towards sustainable chemistry. This approach harnesses the energy of visible light to drive chemical transformations, often under mild conditions and without the need for heavy metal catalysts.

Utilization of Organic Dyes as Photocatalysts (e.g., Rose Bengal)

Organic dyes, such as Rose Bengal, have emerged as effective and inexpensive metal-free photocatalysts for a variety of organic reactions, including the synthesis of quinoxalines. The general mechanism involves the excitation of the dye by visible light, followed by an energy or electron transfer process that initiates the desired chemical reaction. In the context of synthesizing this compound, the reaction would typically involve the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with benzil. Rose Bengal can facilitate the oxidative cyclization of the intermediate diimine, formed from the initial condensation, to the final quinoxaline product.

Optimization of Photoreaction Parameters (e.g., Catalyst Loading, Solvent Effects, Light Source)

The efficiency of photocatalytic reactions is highly dependent on various parameters. For the synthesis of quinoxaline derivatives, several key factors are optimized to maximize the yield and reaction rate.

Catalyst Loading: Research on the synthesis of various quinoxalines has shown that a low catalyst loading of the organic dye is often sufficient. For instance, studies using Rose Bengal for the synthesis of quinoxalines have found that a catalyst loading of 2 mol% can be optimal. nih.gov Higher concentrations can sometimes be detrimental due to increased opacity of the reaction mixture, which hinders light penetration.

Solvent Effects: The choice of solvent plays a crucial role in photocatalytic reactions. For the formation of quinoxalines using Rose Bengal, methanol (B129727) has been identified as a highly effective solvent. nih.gov The polarity and ability of the solvent to dissolve both the reactants and the photocatalyst are critical for the reaction's success.

Light Source: The light source must emit photons of a wavelength that can be absorbed by the photocatalyst. For Rose Bengal, which absorbs light in the green region of the visible spectrum, a simple and energy-efficient white LED bulb (e.g., 15W) has been demonstrated to be an effective light source for driving the synthesis of quinoxalines. nih.gov

ParameterOptimized Condition (General Quinoxaline Synthesis)
Photocatalyst Rose Bengal
Catalyst Loading 2 mol%
Solvent Methanol
Light Source 15W White LED

Base-Mediated Oxidative Cyclization Protocols (e.g., DMSO/tBuONa/O2-Mediated)

Base-mediated oxidative cyclization offers an alternative pathway to quinoxaline synthesis, often characterized by its operational simplicity and the use of readily available reagents. A notable example is the use of a dimethyl sulfoxide (B87167) (DMSO), sodium tert-butoxide (tBuONa), and molecular oxygen (O2) system. This method facilitates the synthesis of diverse quinoxaline derivatives under relatively mild conditions.

Mechanistic Elucidation of α-Imino Radical Intermediates

The DMSO/tBuONa/O2-mediated synthesis of quinoxalines is believed to proceed through a radical pathway. The proposed mechanism involves the formation of α-imino radical intermediates. ontosight.aiguidechem.com In the synthesis of this compound, the reaction would initiate with the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine and benzil. The resulting dihydroquinoxaline intermediate would then undergo oxidation. The base, tBuONa, facilitates the formation of an anionic species, which can then be oxidized by molecular oxygen, with DMSO acting as both the solvent and a potential oxidant promoter. This process generates radical intermediates that ultimately lead to the aromatic quinoxaline product. The halogen substituents (chloro and fluoro) on the benzene (B151609) ring of the quinoxaline core are generally well-tolerated in such radical-mediated processes.

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of quinoxalines, including this compound, has been an area where these principles have been increasingly applied.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions.

Catalysis: Employing catalytic methods, such as the photocatalysis with organic dyes or the use of recoverable catalysts, to reduce waste and improve atom economy. Metal-free catalysis is particularly advantageous as it avoids the environmental and health concerns associated with heavy metals.

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or visible-light photocatalysis at ambient temperature, which can significantly reduce the energy consumption of the synthetic process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The visible light-induced and base-mediated methods discussed for the synthesis of this compound align well with several of these principles, offering pathways that are potentially more sustainable than traditional synthetic approaches.

Eco-Friendly and Efficient Synthetic Transformations

The principles of green chemistry have increasingly guided the development of synthetic routes for quinoxaline derivatives, aiming to minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing energy-efficient conditions. researchgate.net Traditional methods for synthesizing quinoxalines often involve the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds in solvents like ethanol or acetic acid, which can require high temperatures and long reaction times, leading to lower yields and the use of toxic organic solvents. nih.gov

Modern eco-friendly approaches focus on overcoming these limitations. researchgate.net One such strategy involves the use of heterogeneous catalysts and alternative reaction media. For instance, the synthesis of quinoxalines has been successfully achieved using recyclable solid acid catalysts, which can facilitate reactions at room temperature and reduce reaction times. nih.gov Another green methodology employs fluorinated alcohols like hexafluoroisopropanol (HFIP) as a reaction medium. HFIP can be readily recovered and recycled multiple times without a significant loss in activity, presenting a sustainable advantage. nih.gov The condensation reaction to form a quinoxaline ring in HFIP can proceed at room temperature within an hour, achieving a high yield. nih.gov These methods align with green chemistry principles by offering milder reaction conditions, high efficiency, and the potential for solvent and catalyst recycling. researchgate.netnih.gov

The general reaction for the synthesis of this compound involves the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with benzil. The application of green methodologies to this specific transformation offers significant advantages over conventional approaches.

Table 1: Comparison of Solvents for Quinoxaline Synthesis

Solvent Reaction Time Isolated Yield (%)
Ethanol (EtOH) 20 min 95
Methanol (MeOH) 30 min 91
Acetonitrile (MeCN) 35 min 92
Dichloromethane (CH2Cl2) 30 min 82
Chloroform (CHCl3) 30 min 87
Tetrahydrofuran (THF) 30 min 89
Water (H2O) 120 min Trace

This interactive table is based on data for a model reaction of benzene-1,2-diamine with benzil, demonstrating the efficiency of ethanol as a solvent under specific catalytic conditions. nih.gov

Catalyst Reusability and Sustainable Process Development

One notable example is the use of molybdophosphovanadates supported on commercial alumina (B75360) cylinders (e.g., AlCuMoVP). nih.gov These catalysts have demonstrated high efficiency in the synthesis of quinoxalines at room temperature. nih.gov A significant advantage of this system is the ease of catalyst recovery; it can be filtered, dried, and reused for several cycles without a considerable loss of reactivity. nih.gov This recyclability introduces a practical and viable green technology for quinoxaline preparation. nih.gov

Another approach involves the use of vanadium-substituted Molybdotungstophosphoric acid (H₅PW₆Mo₄V₂O₄₀·14H₂O) as an effective solid catalyst. tandfonline.com This catalyst facilitates the one-pot synthesis of quinoxaline derivatives under reflux conditions in an ethanol-water mixture, offering excellent yields and short reaction times. tandfonline.com The reusability of such catalysts is a prominent feature that contributes to the sustainability of the synthetic route. tandfonline.com The stability and sustained activity of these catalysts over repeated uses are critical for their application in sustainable process development. rsc.org

Table 2: Catalyst Reusability in Quinoxaline Synthesis

Cycle Yield (%) using AlCuMoVP
1 92
2 92
3 91
4 90
5 90

This interactive table illustrates the reusability of an alumina-supported heteropolyoxometalate catalyst in the synthesis of quinoxaline from o-phenylenediamine and benzil. nih.gov

Strategic Approaches for High-Yield Synthesis and Purification

Achieving a high yield of pure this compound requires a strategic multi-step synthetic approach, starting from readily available precursors. A reported pathway begins with 3-chloro-4-fluoro benzamine. nih.gov

The synthesis proceeds through the following key steps:

Protection of the Amino Group : The amino group of 3-chloro-4-fluoro benzamine is first protected via an acetylation reaction to yield N-(3-chloro-4-fluorophenyl)acetamide with a high yield (89%). nih.gov

Nitration : The subsequent nitration of the acetamide (B32628) intermediate yields N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide, also in high yield (90%). nih.gov

Deprotection and Reduction : The protecting acetyl group is removed, and the nitro group is reduced to an amino group, forming the key intermediate, 1,2-diamino-4-chloro-5-fluorobenzene (or 4-chloro-5-fluoro-1,2-phenylenediamine). nih.gov

Cyclocondensation : The final step is the ring closure reaction between 1,2-diamino-4-chloro-5-fluorobenzene and benzil (1,2-diphenylethane-1,2-dione). This condensation reaction, typically carried out in a suitable solvent like a mixture of acetic acid and methanol, yields the target compound, this compound. nih.gov

Following the synthesis, purification is essential to obtain the product with high purity. Column chromatography is a common and effective method for the final purification of the synthesized quinoxaline derivative. nih.gov The choice of an appropriate catalyst, such as vanadium-substituted molybdotungstophosphoric acid, can also contribute to achieving excellent yields in the final condensation step. tandfonline.com

Table 3: Summary of a Synthetic Route to 6-Chloro-7-fluoroquinoxaline (B1435756) Derivatives

Step Starting Material Reagents/Conditions Product Yield (%)
1 3-chloro-4-fluoro benzamine Acetic Anhydride/Acetic Acid N-(3-chloro-4-fluorophenyl)acetamide 89
2 N-(3-chloro-4-fluorophenyl)acetamide 70% HNO₃/conc. H₂SO₄ N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide 90
3 N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide conc. H₂SO₄, then Zn/Hydrazinium monoformate 1,2-diamino-4-chloro-5-fluorobenzene 90
4 1,2-diamino-4-chloro-5-fluorobenzene Benzil, Acetic Acid/Methanol/NaOAc This compound Not specified

This interactive table outlines the strategic pathway for synthesizing the quinoxaline core structure. nih.gov

Chemical Reactivity and Derivatization of 6 Chloro 7 Fluoro 2,3 Diphenylquinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. This electronic characteristic deactivates the entire bicyclic system towards electrophilic aromatic substitution (EAS). Furthermore, the presence of electron-withdrawing halogen substituents (chloro and fluoro) on the benzene (B151609) moiety further diminishes its reactivity towards electrophiles.

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the 6-Chloro-7-fluoro-2,3-diphenylquinoxaline core are generally challenging and require harsh reaction conditions. If substitution were to occur, it would be predicted to take place at the C-5 or C-8 positions, which are the most electron-rich carbons on the benzo-portion of the quinoxaline ring. However, there is limited specific literature detailing successful EAS reactions directly on this polysubstituted scaffold, as functionalization is more readily achieved through other synthetic routes. For instance, in the synthesis of related 6-chloro-7-fluoro quinoxaline derivatives, nitration is performed on an N-(3-chloro-4-fluorophenyl)acetamide precursor before the quinoxaline ring is formed. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the derivatization of this compound. nih.gov The C-Cl bond at the 6-position is an ideal handle for such transformations.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to introduce new phenyl or vinyl substituents.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding various amino-derivatives. rsc.orgresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

These reactions are typically highly efficient and offer broad substrate scope, allowing for the introduction of a vast array of functional groups at the C-6 position. The regioselectivity is generally high for the more reactive C-Cl bond over the C-F bond under typical palladium-catalyzed conditions.

Reaction NameCoupling PartnerCatalyst/Ligand ExampleResulting Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄6-Aryl-7-fluoro-2,3-diphenylquinoxaline
Buchwald-HartwigSecondary AminePd₂(dba)₃ / BINAP6-(Dialkylamino)-7-fluoro-2,3-diphenylquinoxaline
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuI6-Alkynyl-7-fluoro-2,3-diphenylquinoxaline
Heck CouplingAlkenePd(OAc)₂6-Alkenyl-7-fluoro-2,3-diphenylquinoxaline

Synthesis of Quinoxaline-6-Carboxamide and Related Derivatives

The synthesis of 6-carboxamide derivatives of 7-fluoro-2,3-diphenylquinoxaline can be achieved through a multi-step sequence starting from the 6-chloro compound. A plausible and effective synthetic route involves the conversion of the chloro group into a carboxylic acid, which is then coupled with an amine.

Step 1: Conversion of Chloride to Carboxylic Acid This transformation can be accomplished via two primary methods:

Palladium-Catalyzed Cyanation followed by Hydrolysis: The 6-chloro group can be converted to a 6-cyano group using a palladium catalyst and a cyanide source (e.g., Zn(CN)₂). Subsequent acidic or basic hydrolysis of the nitrile furnishes the corresponding 6-carboxylic acid.

Palladium-Catalyzed Carbonylation: Direct carbonylation of the C-Cl bond using carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (like water or an alcohol) can yield the carboxylic acid or its ester, which can then be hydrolyzed.

Step 2: Amide Bond Formation Once the 6-carboxy-7-fluoro-2,3-diphenylquinoxaline intermediate is obtained, standard peptide coupling methods can be used to form the desired amide. This involves activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) and then reacting it with a primary or secondary amine (R¹R²NH). This method allows for the synthesis of a diverse library of carboxamide derivatives by varying the amine component. A similar strategy has been used to create fatty amide derivatives of quinolones. nih.gov

Strategies for Structural Diversification and Analog Generation

The structural diversification of the this compound scaffold is crucial for developing structure-activity relationships in drug discovery and for fine-tuning the properties of materials. nih.gov The primary strategies are derived from the reactivity patterns discussed previously.

Key diversification strategies include:

Nucleophilic Aromatic Substitution (SNAr): Exploiting the reactivity of both the C-6 chloro and C-7 fluoro positions to introduce a wide range of N-, O-, and S-based nucleophiles. Selective substitution can potentially be achieved by tuning reaction conditions. bohrium.com

Palladium-Catalyzed Cross-Coupling: Utilizing the C-Cl bond at the C-6 position as a versatile anchor point for introducing aryl, heteroaryl, alkynyl, vinyl, and amino functionalities through various coupling reactions. nih.govrsc.org

Modification of Phenyl Rings: While more challenging, electrophilic substitution on the pendant phenyl rings at C-2 and C-3 could introduce substituents, although this may lead to issues with regioselectivity.

De Novo Synthesis: A fundamental approach involves modifying the initial building blocks. Using variously substituted o-phenylenediamines and benzil (B1666583) analogs in the initial condensation reaction allows for the generation of a wide array of analogs with different substitution patterns on both rings of the quinoxaline core. nih.govijiset.com

Investigation of Intramolecular Rearrangements and Cycloadditions

The quinoxaline ring is a stable aromatic system, and as such, intramolecular rearrangements are not common under typical conditions. However, the introduction of specific, reactive functional groups onto the scaffold could facilitate such transformations. For example, the conversion of the chloro group to an azido (B1232118) group via nucleophilic substitution could provide a precursor for a thermally or photochemically induced intramolecular C-H insertion by the resulting nitrene, potentially leading to novel fused-ring systems.

Similarly, cycloaddition reactions involving the quinoxaline core are not extensively reported but are theoretically possible. The pyrazine ring, being electron-deficient, could potentially act as a diene in an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile. Alternatively, functional groups introduced onto the quinoxaline scaffold, such as an alkyne via Sonogashira coupling, could participate in intramolecular cycloadditions with other parts of the molecule if a suitable reaction partner is present. Currently, these areas remain underexplored for this specific derivative and represent opportunities for future research.

Computational and Theoretical Investigations of 6 Chloro 7 Fluoro 2,3 Diphenylquinoxaline

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. Calculations performed on analogous quinoxaline (B1680401) derivatives, typically using functionals like B3LYP with a 6-31G basis set, have been shown to accurately predict molecular electronic properties and adsorption behaviors.

The electronic properties of such compounds are often characterized by several key quantum chemical parameters, as illustrated in the table below for the analogous 6,7-Difluoro-2,3-diphenylquinoxaline.

ParameterDescriptionValue (for 6,7-Difluoro-2,3-diphenylquinoxaline)
EHOMO Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE) The difference between ELUMO and EHOMOData not available
Electronegativity (χ) The power of an atom to attract electrons to itselfData not available
Global Hardness (η) Resistance to change in electron distributionData not available
Global Softness (σ) A measure of the molecule's polarizabilityData not available
Fraction of Electrons Transferred (ΔN) The number of electrons transferred from an inhibitor to a metal surfaceData not available

The substitution of a fluorine atom with a less electronegative chlorine atom would likely lead to a slight increase in the energy of the HOMO and a decrease in the energy gap (ΔE), potentially enhancing the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

In 2,3-diphenylquinoxaline (B159395) derivatives, the HOMO is typically delocalized over the entire molecule, including the phenyl rings and the quinoxaline core, indicating the regions susceptible to electrophilic attack. The LUMO is also generally distributed across the π-system, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity.

For 6-Chloro-7-fluoro-2,3-diphenylquinoxaline, the presence of the electron-withdrawing halogen atoms is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 2,3-diphenylquinoxaline. The differential electronegativity of chlorine and fluorine will likely lead to an asymmetric distribution of the frontier orbitals.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the preferred orientations of the phenyl rings relative to the quinoxaline plane and how the molecule interacts with its environment, such as a solvent or a biological receptor.

In studies of the analogous 6,7-Difluoro-2,3-diphenylquinoxaline, MD simulations have been used to understand its adsorption on metal surfaces. These simulations show that the molecule tends to adsorb in a nearly parallel orientation to the surface, maximizing the interaction of its π-electron system. This planar geometry is facilitated by the conjugated system of the quinoxaline and phenyl rings.

Theoretical Spectroscopic Studies

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.

Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are a powerful tool for structural elucidation. nih.gov For quinoxaline derivatives, the 1H, 13C, and 15N NMR chemical shifts are sensitive to the electronic environment of each nucleus.

For this compound, the following predictions can be made:

1H NMR: The protons on the quinoxaline core and the phenyl rings will have distinct chemical shifts. The protons ortho to the nitrogen atoms and the halogen substituents will be significantly influenced.

13C NMR: The carbon atoms directly bonded to the chlorine and fluorine atoms will show characteristic chemical shifts due to the strong inductive and mesomeric effects of the halogens. The carbon atoms of the phenyl rings will also have their chemical shifts modulated by their substitution pattern.

19F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being indicative of the electronic environment on the quinoxaline ring.

The table below presents a hypothetical range of predicted 13C NMR chemical shifts for key carbon atoms in this compound based on general knowledge of similar structures.

Carbon AtomPredicted 13C NMR Chemical Shift (ppm)
C-2, C-3150 - 160
C-6 (bonded to Cl)125 - 135
C-7 (bonded to F)145 - 155 (with C-F coupling)
Phenyl C-atoms120 - 140

For this compound, the vibrational spectrum is expected to be rich and complex. Key predicted vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm-1 region. scialert.net

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline and phenyl rings will appear in the 1650-1400 cm-1 range. scialert.net

C-F and C-Cl stretching: The C-F stretching vibration is typically observed in the 1250-1000 cm-1 region, while the C-Cl stretching vibration is found at lower wavenumbers, generally between 800 and 600 cm-1.

Ring deformation modes: Various in-plane and out-of-plane deformation modes of the quinoxaline and phenyl rings will be present throughout the fingerprint region of the spectrum. scialert.net

The table below summarizes some of the expected key vibrational frequencies.

Vibrational ModePredicted Frequency Range (cm-1)
Aromatic C-H stretch3100 - 3000
C=N stretch1630 - 1600
C=C stretch (aromatic)1600 - 1450
C-F stretch1250 - 1000
C-Cl stretch800 - 600
C-H out-of-plane bend900 - 670

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy. These models establish a correlation between the chemical structure of a compound and its biological activity.

In the absence of a known biological target, ligand-based drug design (LBDD) is a powerful strategy. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For quinoxaline derivatives, LBDD can be employed to develop pharmacophore models that define the essential structural features required for a specific biological effect. These models are constructed based on a set of known active compounds, and can then be used to screen virtual libraries for new, potentially active molecules.

Conversely, when the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) can be utilized. This method involves docking candidate molecules into the active site of the target protein to predict their binding affinity and orientation. For the 2,3-diphenylquinoxaline scaffold, SBDD can be used to design derivatives with improved interactions with specific enzymes or receptors. For instance, studies on related quinoxaline compounds have shown that substitutions at the 6th and 7th positions with halogens like chloro and fluoro groups can significantly influence their anticancer activity.

General SAR observations for quinoxaline derivatives suggest that:

The planarity of the quinoxaline ring system is often crucial for intercalation with DNA or binding to flat enzymatic clefts.

Substitutions at the 2 and 3 positions with bulky aromatic groups, such as the phenyl rings in this compound, can enhance activity, potentially through increased hydrophobic interactions with the target.

Halogenation at the 6 and 7 positions, as seen in the subject compound, can modulate the electronic properties and metabolic stability of the molecule, often leading to improved biological activity.

QSAR models provide a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. For quinoxaline derivatives, various physicochemical descriptors can be used in QSAR studies, including:

Electronic properties: Hammett constants, dipole moments, and atomic charges.

Steric properties: Molar refractivity, van der Waals volume, and shape indices.

Hydrophobic properties: Partition coefficient (logP).

A hypothetical QSAR study on a series of 6,7-dihalo-2,3-diphenylquinoxalines might reveal that antibacterial activity is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk. Such a model could be represented by a linear equation:

log(1/MIC) = c1logP + c2MR + c3

Where MIC is the minimum inhibitory concentration, logP is the partition coefficient, MR is the molar refractivity, and c1, c2, and c3 are constants derived from the regression analysis.

Table 1: Hypothetical QSAR Data for Substituted 2,3-diphenylquinoxaline Derivatives

CompoundSubstituent (R)logPMolar Refractivity (MR)Predicted log(1/MIC)
1H4.51.22.8
26-Cl5.11.53.2
37-F4.71.33.0
46-Cl, 7-F5.31.63.4

Note: The data in this table is illustrative and intended to demonstrate the principles of QSAR modeling.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules and their protein targets.

For a novel compound like this compound, "reverse docking" or "inverse docking" can be employed to identify potential biological targets. This involves docking the compound against a large library of known protein structures to find those with the highest binding affinity.

Once a putative target is identified, standard molecular docking can be used to predict the binding mode of the compound. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex. The diphenyl groups at the 2 and 3 positions are likely to engage in significant hydrophobic and pi-pi stacking interactions within a target's binding pocket. The chloro and fluoro substituents at the 6 and 7 positions can form halogen bonds or alter the electronic landscape of the quinoxaline core to enhance binding.

(p)ppGpp Synthetases/Hydrolases: These enzymes are involved in the bacterial stringent response. The planar quinoxaline core could potentially bind to the nucleotide-binding site of these enzymes, mimicking the purine (B94841) ring of GTP or (p)ppGpp.

FtsZ Proteins: FtsZ is a crucial protein in bacterial cell division and a promising antibiotic target. Some quinoline-based compounds have been shown to inhibit FtsZ polymerization. Docking studies could reveal if this compound can bind to the GTP-binding site or an allosteric site on FtsZ, thereby disrupting its function.

Pyruvate Kinases: Pyruvate kinase is a key enzyme in glycolysis. While not a traditional antibacterial target, its inhibition could disrupt bacterial metabolism. The diphenylquinoxaline scaffold could potentially bind to allosteric sites on the enzyme, modulating its activity.

Table 2: Predicted Binding Affinities of a 2,3-diphenylquinoxaline Scaffold with Bacterial Targets (Illustrative Data)

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
FtsZ (S. aureus)2XCT-8.5Val208, Gly107, Thr109
Pyruvate Kinase (E. coli)1PKM-7.9Arg292, His390, Tyr391

Note: This data is hypothetical and serves to illustrate the type of information generated from molecular docking studies.

A review of quinoxaline derivatives has noted the synthesis of a series of 6-chloro-7-fluoroquinoxalines with various substituents at the 2 and 3 positions. Within this series, compounds with bulky substitutions at these positions demonstrated enhanced anti-HIV activity. This suggests that the 2,3-diphenyl substitution in this compound could be favorable for antiviral applications.

Exploration of Antimalarial Target Interactions (e.g., PfA-M1, PfFabZ, PfPI4K)

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the molecular interactions between a potential drug candidate and its biological targets. For novel compounds such as this compound, in silico methods like molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing their binding affinity and mechanism of action against key parasitic proteins. This section explores the theoretical interactions of this compound with validated antimalarial targets from Plasmodium falciparum, namely aminopeptidase (B13392206) M1 (PfA-M1), FabZ (PfFabZ), and phosphatidylinositol 4-kinase (PfPI4K).

While direct computational studies specifically investigating the interaction of this compound with PfA-M1, PfFabZ, and PfPI4K are not extensively documented in publicly available research, the broader class of quinoxaline derivatives has been the subject of such analyses against various therapeutic targets. These studies provide a foundational framework for hypothesizing the potential binding modes and inhibitory mechanisms of the compound .

PfA-M1 (M1 Alanyl Aminopeptidase): PfA-M1 is a crucial enzyme for the malaria parasite, involved in the final stages of hemoglobin digestion, which provides essential amino acids for parasite growth and development. Molecular docking studies on other heterocyclic inhibitors of PfA-M1 have highlighted the importance of interactions with the enzyme's catalytic zinc ion and key amino acid residues within the active site. For this compound, a hypothetical docking study would likely explore how the quinoxaline core and its phenyl substituents orient within the binding pocket. The nitrogen atoms of the quinoxaline ring could potentially act as hydrogen bond acceptors, while the diphenyl groups might engage in hydrophobic interactions with nonpolar residues of the enzyme.

PfFabZ (β-hydroxyacyl-ACP dehydratase): PfFabZ is an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway of P. falciparum, which is vital for the parasite's membrane biosynthesis. The potential of quinoxaline derivatives to inhibit this pathway would be of significant interest. A computational investigation would focus on how this compound might fit into the substrate-binding tunnel of PfFabZ. The planar quinoxaline scaffold could form pi-stacking interactions with aromatic residues, and the chloro and fluoro substituents might form halogen bonds or other specific interactions that could enhance binding affinity.

PfPI4K (Phosphatidylinositol 4-kinase): PfPI4K is a key regulator of lipid metabolism and signaling in the malaria parasite, making it a promising drug target. Notably, studies have shown that certain quinoxaline compounds can bind to the ATP-binding site of PfPI4K, acting as competitive inhibitors. nih.gov This provides a strong rationale for investigating the interaction of this compound with this kinase. A molecular docking simulation would likely predict that the quinoxaline core could mimic the adenine (B156593) part of ATP, forming hydrogen bonds with the hinge region of the kinase. The diphenyl substituents would be expected to extend into adjacent hydrophobic pockets, potentially conferring selectivity and potency.

The following table summarizes the hypothetical interaction data based on the analysis of related compounds and standard computational methodologies.

Target ProteinPotential Binding SiteKey Interacting Residues (Hypothetical)Predicted Interaction Types
PfA-M1 Catalytic Active SiteTyrosine, Alanine, GlycineZinc coordination, Hydrogen bonding, Hydrophobic interactions
PfFabZ Substrate-Binding TunnelPhenylalanine, Isoleucine, ValinePi-stacking, Hydrophobic interactions, Halogen bonding
PfPI4K ATP-Binding PocketLeucine, Valine, Alanine, LysineHydrogen bonding (hinge region), Hydrophobic interactions, Pi-stacking

It is imperative to underscore that the interactions detailed above are predictive and based on the established mechanisms of similar compound classes. Rigorous computational studies, including molecular docking, molecular dynamics simulations, and free energy calculations, are required to validate these hypotheses and to elucidate the precise binding mode and affinity of this compound for these antimalarial targets. Such research would be invaluable in guiding the further development and optimization of this and related quinoxaline compounds as potential antimalarial agents.

Advanced Research on Biological Activities and Mechanisms of Action in Vitro

Antimicrobial Activity Studies

General studies on quinoxaline (B1680401) derivatives have indicated potential antimicrobial effects. For instance, research on novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives has shown significant in-vitro antimicrobial activity. wisdomlib.orgresearchgate.net Another study on symmetrically and asymmetrically 2,3-disubstituted quinoxalines also reported antibacterial and antifungal activities. nih.gov However, these studies did not include or specify the biological activity of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline.

There is no specific data available from the reviewed literature concerning the in vitro antibacterial efficacy or the mechanistic pathways of this compound against either Gram-positive or Gram-negative bacteria. While related compounds have been investigated, direct evidence for this specific compound is absent.

Similarly, the antifungal properties of this compound have not been specifically documented. Studies on other quinoxaline derivatives have shown potential antifungal activity, suggesting that this class of compounds may be a source of antifungal agents, but data for the subject compound is not available. nih.gov

Antiviral Efficacy and Mechanism

The antiviral potential of various quinoxaline derivatives has been a subject of interest in medicinal chemistry. nih.gov However, specific studies detailing the in vitro antiviral efficacy of this compound are not present in the reviewed literature.

No research data was found that specifically investigates the inhibitory effects of this compound against respiratory pathogens such as influenza, SARS-CoV, or SARS-CoV-2.

There is no available information on the in vitro activity of this compound against herpes viruses. Research on other quinoline (B57606) derivatives has shown inhibition of Herpes Simplex Virus type 1 (HSV-1) replication, but this is not directly applicable to the subject compound. nih.gov

Due to the lack of studies on the antiviral activity of this compound, there is no information regarding its potential interference with the viral replication cycle.

Anticancer Research (Cell-Based Studies)

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549-hACE2 cells)

Direct cytotoxic data for this compound on the MCF-7, MDA-MB-231, and A549-hACE2 cancer cell lines are not extensively available in the current body of scientific literature. However, related research on other substituted quinoxaline derivatives has indicated potential for cytotoxic activity. For example, studies on different quinoxaline compounds have reported inhibitory effects against various cancer cell lines. The specific impact of the chloro, fluoro, and diphenyl substitutions on the quinoxaline core of the target compound requires further empirical investigation to determine its cytotoxic profile against these specific cell lines.

Modulation of Cellular Processes (e.g., Cell Cycle Progression in G0/G1 Phase)

While direct evidence for this compound is not yet published, related compounds have shown the ability to influence cell cycle progression. For example, a study on certain benzimidazole-imidazo[1,2-a]pyridine conjugates demonstrated a moderate effect on the progression of the G0/G1 phase of the cell cycle in the MCF-7 breast cancer cell line. researchgate.net This suggests that the broader class of compounds to which this compound belongs may have the potential to modulate cell cycle checkpoints, a key mechanism in controlling cancer cell proliferation. Further studies are necessary to ascertain if this compound exhibits similar activity.

Molecular Mechanisms of Apoptosis Induction or Growth Inhibition

The precise molecular mechanisms by which this compound might induce apoptosis or inhibit cell growth have not been elucidated. Research into the mechanisms of other quinoxaline derivatives suggests that potential pathways could include the activation of intrinsic or extrinsic apoptotic pathways, disruption of mitochondrial function, or the inhibition of key signaling pathways involved in cancer cell survival and proliferation. However, without specific experimental data on this compound, these remain speculative avenues for future research.

Antiparasitic Activity

The quinoxaline scaffold is a known pharmacophore in the development of antiparasitic agents. While specific studies on the antiparasitic activity of this compound are not prominent, the known biological activity of its precursor, 4-Chloro-5-fluoro-o-phenylenediamine, offers some insight. This precursor has been noted to inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication. chemicalbook.com This mechanism in a related chemical entity suggests that the quinoxaline derivative may warrant investigation for its antiparasitic potential.

Antimalarial Potential and Related Mechanisms

There is currently no specific research available detailing the antimalarial potential or the related mechanisms of action for this compound. The broader class of quinoline and quinoxaline compounds has been a significant area of interest in antimalarial drug discovery, often targeting various stages of the parasite's lifecycle. However, dedicated studies are required to determine if this compound possesses any activity against Plasmodium species and to identify its potential molecular targets within the parasite.

Activity Against Schistosomes and Other Parasites

Similarly, there is a lack of specific data regarding the activity of this compound against schistosomes or other parasites. The evaluation of this compound against a panel of parasitic organisms would be necessary to identify any potential antiparasitic efficacy and to understand its spectrum of activity.

Exploration of Other Bioactive Profiles

Neuropharmacological Effects

There is currently no available research data on the neuropharmacological effects of this compound.

Diuretic and Antihypertensive Properties

There is currently no available research data on the diuretic and antihypertensive properties of this compound.

Applications in Materials Science and Industrial Chemistry

Development as Organic Semiconductors in Thin-Film Transistors

While direct studies on the application of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline in thin-film transistors (TFTs) are not extensively documented, the broader class of 2,3-diphenylquinoxaline (B159395) derivatives has been investigated for their potential as organic semiconductors. Developing effective and low-cost organic semiconductors is a key area of research for applications like organic solar cells (OPV). pcbiochemres.com The inherent properties of the diphenylquinoxaline core, such as its electron-accepting nature, make it a suitable component in donor-acceptor molecular configurations, which are crucial for efficient charge transport in organic electronic devices. The distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels in these derivatives indicates good semiconducting properties, suggesting they can function as bipolar materials. pcbiochemres.com Further research into the specific electronic characteristics of this compound could reveal its suitability for use in TFTs, potentially as an n-type semiconductor.

Role in Corrosion Inhibition Technologies

Recent research has highlighted the significant potential of quinoxaline (B1680401) derivatives as effective corrosion inhibitors for metals, such as mild steel, in aggressive environments. While direct experimental data for this compound is limited, a detailed theoretical study on the closely related compound, 6,7-Difluoro-2,3-diphenylquinoxaline, provides valuable insights into the likely mechanism of action. nih.govpcbiochemres.com

The corrosion inhibition performance is attributed to the ability of the molecule to adsorb onto the metal surface, forming a protective barrier. nih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen), the conjugated π-electron systems of the quinoxaline core and phenyl rings, and the electron-donating/accepting capabilities of the molecule. nih.govpcbiochemres.com

Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have elucidated key parameters that govern the inhibition efficiency. nih.gov

ParameterValue for 6,7-Difluoro-2,3-diphenylquinoxalineSignificance
Adsorption Energy-157.10 kcal/molIndicates strong and stable chemisorption onto the Fe(110) surface. nih.gov
EHOMO-Relates to the electron-donating ability of the molecule.
ELUMO-Relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE)-A smaller energy gap suggests higher reactivity and better inhibition.

The planar geometry of the diphenylquinoxaline structure allows for effective surface coverage, maximizing the protective barrier against corrosive agents. nih.gov The presence of the diphenyl moiety is believed to enhance adsorption efficiency through delocalized π-electron systems and by improving the geometric alignment of the inhibitor on the metal surface. nih.gov These findings strongly suggest that this compound would exhibit similar, if not enhanced, corrosion inhibition properties due to the presence of the electronegative chlorine and fluorine atoms.

Utility in the Synthesis of Porphyrin Analogs

There is currently no specific information available in the scientific literature detailing the use of this compound in the synthesis of porphyrin analogs. Porphyrins and their analogs are a class of macrocyclic compounds with significant applications in areas such as catalysis, medicine, and materials science. While the synthesis of novel porphyrin structures is an active area of research, the direct incorporation of this specific quinoxaline derivative has not been reported.

Integration into Electroluminescent Materials

Quinoxaline derivatives are recognized as useful n-type building blocks for organic light-emitting diodes (OLEDs) due to their high electron affinity and good thermal stability. symbiosisonlinepublishing.com They can be incorporated into multilayer OLEDs as electron transport materials. symbiosisonlinepublishing.com The electroluminescence in these devices arises from the radiative decay of excitons formed by the recombination of electrons and holes in an emissive polymer layer. symbiosisonlinepublishing.com

While specific studies on this compound in electroluminescent materials are not prevalent, the optical properties of related diphenylquinoxaline derivatives have been investigated. These studies show good absorption in the visible light spectrum (λabs 380–550 nm), which is a desirable characteristic for optoelectronic applications. pcbiochemres.com The theoretical optoelectronic properties of some derivatives suggest their potential for use in solar cells, which shares fundamental principles with electroluminescent devices. pcbiochemres.com The presence of the chloro and fluoro substituents on the this compound molecule could further modulate its electronic and photophysical properties, making it a candidate for future investigation in electroluminescent materials.

Agrochemistry Applications: Herbicides, Fungicides, and Insecticides

Currently, there is no specific information available in the scientific literature regarding the application of this compound in agrochemistry as a herbicide, fungicide, or insecticide. While the broader class of quinoxaline derivatives has been explored for various biological activities, the specific use of this compound in crop protection has not been reported.

Contributions to Dye Chemistry and Electronic Materials

The applications of this compound in electronic materials are closely linked to its potential as an organic semiconductor and in electroluminescent devices, as discussed in previous sections. The conjugated nature of the diphenylquinoxaline system is fundamental to its electronic properties.

In the realm of dye chemistry, quinoxaline derivatives are being explored for their potential as dyes due to their vibrant color profiles and stability under various conditions. The specific chromophoric properties of this compound have not been detailed in available research, but its extended aromatic system suggests it could absorb light in the visible region, a key characteristic of a dye.

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation 6-Chloro-7-fluoro-2,3-diphenylquinoxaline Analogs

The future design of analogs will likely focus on systematic modifications of the core this compound structure to enhance potency and selectivity for specific biological targets. Key strategies will involve:

Substitution on Diphenyl Rings: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and sterically diverse groups) onto the C-2 and C-3 phenyl rings. This allows for fine-tuning of the molecule's electronic properties and its interactions with biological macromolecules.

Modification of the Quinoxaline (B1680401) Core: While retaining the essential 6-chloro-7-fluoro pattern, research could explore the introduction of other functional groups at available positions on the quinoxaline ring system to modulate solubility, metabolic stability, and target binding.

Bioisosteric Replacement: Replacing the phenyl groups with other aromatic or heteroaromatic rings. This could lead to novel analogs with altered pharmacological profiles and potentially reduced off-target effects. For example, replacing a phenyl ring with a pyridine (B92270) ring could introduce a hydrogen bond acceptor and change the compound's solubility. nih.gov

The synthesis of these next-generation compounds will build upon established methods, such as the condensation of 1,2-diamino-4-chloro-5-fluorobenzene with various α-diketones. nih.gov Future work will aim to develop more efficient and versatile synthetic routes to access a wider library of derivatives for comprehensive screening.

Advanced Mechanistic Studies of Biological Interactions

Initial studies have pointed towards the potential of this compound derivatives as anti-HIV agents, possibly acting as integrase inhibitors. nih.gov However, a detailed understanding of their mechanism of action is crucial for further development. Future research in this area should include:

Target Identification and Validation: Employing techniques such as affinity chromatography and proteomics to confirm the specific molecular targets of the compound and its analogs.

Enzymatic and Cellular Assays: Conducting in-depth enzymatic assays to quantify the inhibitory activity against purified target proteins (e.g., HIV integrase) and cellular assays to understand how the compounds affect viral replication or cancer cell proliferation in a biological context.

Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insights into the specific molecular interactions driving its activity and guide the rational design of more potent analogs.

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like characteristics and potential for in vivo efficacy.

Exploration of Novel Catalytic Pathways for Efficient Synthesis

The synthesis of quinoxaline derivatives traditionally involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While effective, future research will focus on developing more sustainable and efficient catalytic methods. Areas of exploration include:

Green Catalysis: Investigating the use of environmentally benign catalysts, such as solid acids (e.g., bentonite (B74815) clay K-10), to promote the condensation reaction under milder conditions with higher yields and easier purification. nih.gov

Transition-Metal Catalysis: Expanding the use of transition-metal catalysts, such as palladium, for post-synthesis modification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be used to efficiently introduce a wide range of substituents onto the quinoxaline core or the phenyl rings, facilitating rapid library synthesis.

Photocatalysis and Electrosynthesis: Exploring modern synthetic techniques like photocatalysis and electrosynthesis to forge key bonds in the quinoxaline scaffold, potentially offering novel reaction pathways with high selectivity and reduced waste.

Development of Structure-Activity Relationships for Targeted Applications

A systematic investigation of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. Future efforts will focus on:

Systematic Analog Synthesis: Creating a focused library of compounds where single structural elements are varied systematically. For instance, the position and electronic nature of substituents on the phenyl rings can be altered to probe their effect on biological activity.

Quantitative SAR (QSAR): Developing computational QSAR models that correlate the structural features of the synthesized analogs with their measured biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Comparative Analysis: Studies on related quinoline (B57606) and quinoxaline structures have shown that the position of halogen atoms and the nature of substituents significantly impact biological outcomes, such as antimalarial or anticancer activity. nih.govmanipal.edu Similar detailed analyses for this compound will be essential to delineate the specific roles of the chlorine at C-6, fluorine at C-7, and the diphenyl groups at C-2 and C-3.

Integration with Emerging Technologies in Chemical and Materials Science

Beyond its therapeutic potential, the unique electronic properties of the quinoxaline core suggest applications in materials science. Quinoxalines are known to be useful n-type building blocks with high electron affinity and good thermal stability. Future research should explore:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The halogen and phenyl substituents can be tuned to modulate the material's HOMO/LUMO energy levels and charge transport properties.

Chemosensors: Designing and synthesizing analogs that can act as fluorescent or colorimetric sensors for specific ions or molecules. The quinoxaline nucleus can serve as a fluorophore whose properties are modulated upon binding to an analyte.

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones to create novel functional materials with enhanced thermal stability, specific electronic properties, or high refractive indices.

Multi-Disciplinary Research Collaborations for Comprehensive Compound Evaluation

The full potential of this compound can only be realized through a collaborative, multi-disciplinary approach. This involves:

Chemistry and Biology: Synthetic chemists will design and create new analogs, which will then be evaluated by biologists and pharmacologists to determine their activity and mechanism of action.

Computational and Experimental Science: Computational chemists can use molecular modeling and QSAR to guide the synthetic efforts, making the discovery process more efficient. Experimental results will, in turn, be used to refine and validate the computational models.

Medicine and Materials Science: A comprehensive evaluation would involve not only assessing the compound's therapeutic potential but also exploring its utility in materials science. This requires collaboration between medicinal chemists, virologists, oncologists, and materials scientists to explore the full spectrum of possible applications. Such collaborations are essential for translating fundamental research into tangible benefits, whether in the form of new medicines or advanced materials.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-7-fluoro-2,3-diphenylquinoxaline, and how can purity be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of 1,2-diketones with o-phenylenediamine derivatives under acidic conditions. For halogenated variants like 6-chloro-7-fluoro, pre-functionalization of the aromatic rings via electrophilic substitution (e.g., using Cl₂ or F₂ gas in controlled environments) is critical . Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF or DMSO) improves purity, while column chromatography with silica gel (hexane/ethyl acetate gradient) resolves byproducts. Purity validation requires HPLC (>98%) and NMR spectroscopy (e.g., absence of proton signals at δ 6.5–7.5 for unreacted amines) .

Q. What safety protocols are essential during handling and synthesis?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, and goggles) to avoid dermal contact, as halogenated quinoxalines can irritate mucous membranes . Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., chlorinated solvents). Waste must be segregated into halogenated organic containers and processed via incineration to avoid environmental release . Emergency showers and eye-wash stations should be accessible, and spills neutralized with activated carbon .

Advanced Research Questions

Q. How can structural contradictions between NMR and X-ray diffraction data be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomers in solution) or crystal-packing effects. Cross-validate by:
  • Variable-temperature NMR to detect conformational changes (e.g., signal broadening at low temps).
  • DFT calculations (e.g., Gaussian09) to compare optimized gas-phase structures with crystallographic data .
  • Powder XRD to rule out polymorphic variations. For example, CCDC 1983315 provides a reference for 2,3-diphenylquinoxaline derivatives, aiding in bond-length/angle comparisons .

Q. What strategies enhance electronic properties for optoelectronic applications?

  • Methodological Answer :
  • Halogen tuning : Introduce electron-withdrawing groups (Cl/F) at positions 6 and 7 to lower LUMO levels, improving electron mobility. UV-Vis spectroscopy (e.g., λₐᵦₛ ~350 nm) and cyclic voltammetry (Ered ≈ -1.2 V vs. Ag/Ag⁺) quantify these effects .
  • Co-crystallization with electron-deficient acceptors (e.g., TCNQ) enhances charge-transfer interactions. Single-crystal conductivity measurements (four-probe method) validate performance .

Q. How can researchers address low crystallinity during X-ray analysis?

  • Methodological Answer :
  • Solvent screening : Test mixed solvents (e.g., chloroform/methanol) for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Annealing : Heat crystals to 5°C below melting point (observed via DSC) to reduce lattice defects. For persistent issues, synchrotron radiation (e.g., λ = 0.7 Å) improves diffraction resolution .

Conflict Resolution in Data Interpretation

Q. How should conflicting reactivity data in cross-coupling reactions be analyzed?

  • Methodological Answer : Contradictions (e.g., Suzuki vs. Ullmann coupling yields) may stem from steric hindrance or halogen reactivity. Systematically:
  • Vary catalysts : Compare Pd(PPh₃)₄ (for Suzuki) vs. CuI/ligand systems (for Ullmann).
  • Monitor kinetics : Use in-situ IR or GC-MS to track intermediate formation.
  • Computational modeling : Calculate activation energies (e.g., via Gaussian) for competing pathways. For example, 6-Cl-7-F substitution may sterically block transmetallation in Suzuki reactions, favoring Ullmann pathways .

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